5-Chloro-3-ethyl-2-(2-((5-methoxy-3-(4-sulphonatobutyl)benzoselenazol-2(3H)-ylidene)methyl)but-1-enyl)benzothiazolium
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Overview
Description
5-Chloro-3-ethyl-2-[2-[[5-methoxy-3-(4-sulfonatobutyl)benzoselenazol-2(3H)-ylidene]methyl]but-1-enyl]benzothiazolium is a complex organic compound with a unique structure that incorporates elements such as chlorine, selenium, and sulfur
Preparation Methods
The synthesis of 5-Chloro-3-ethyl-2-[2-[[5-methoxy-3-(4-sulfonatobutyl)benzoselenazol-2(3H)-ylidene]methyl]but-1-enyl]benzothiazolium involves multiple steps. One common method includes the following steps:
Formation of the Benzothiazolium Core: This step involves the reaction of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole ring.
Introduction of the Chlorine and Ethyl Groups: Chlorination and alkylation reactions are used to introduce the chlorine and ethyl groups into the benzothiazole ring.
Formation of the Benzo[selenazol]ylidene Moiety: This involves the reaction of 5-methoxy-3-(4-sulfonatobutyl)benzoselenazole with a suitable reagent to form the benzoselenazolylidene group.
Coupling Reaction: The final step involves coupling the benzoselenazolylidene moiety with the benzothiazolium core under specific conditions to form the target compound.
Chemical Reactions Analysis
5-Chloro-3-ethyl-2-[2-[[5-methoxy-3-(4-sulfonatobutyl)benzoselenazol-2(3H)-ylidene]methyl]but-1-enyl]benzothiazolium undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using reagents such as sodium methoxide or potassium cyanide.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 5-Chloro-3-ethyl-2-[2-[[5-methoxy-3-(4-sulfonatobutyl)benzoselenazol-2(3H)-ylidene]methyl]but-1-enyl]benzothiazolium involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar compounds include:
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares some structural similarities but differs in its functional groups and overall structure.
Benzothiazole Derivatives: These compounds have a similar benzothiazole core but differ in their substituents and functional groups.
Benzoselenazole Derivatives: These compounds share the benzoselenazole moiety but differ in their other substituents.
Properties
CAS No. |
63907-45-9 |
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Molecular Formula |
C26H29ClN2O4S2Se |
Molecular Weight |
612.1 g/mol |
IUPAC Name |
4-[2-[(E)-2-[(Z)-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-5-methoxy-1,3-benzoselenazol-3-ium-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C26H29ClN2O4S2Se/c1-4-18(14-25-28(5-2)21-16-19(27)8-10-23(21)34-25)15-26-29(12-6-7-13-35(30,31)32)22-17-20(33-3)9-11-24(22)36-26/h8-11,14-17H,4-7,12-13H2,1-3H3 |
InChI Key |
KMOKYVDJZCIOCI-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C(=C\C1=[N+](C2=C([Se]1)C=CC(=C2)OC)CCCCS(=O)(=O)[O-])/C=C\3/N(C4=C(S3)C=CC(=C4)Cl)CC |
Canonical SMILES |
CCC(=CC1=[N+](C2=C([Se]1)C=CC(=C2)OC)CCCCS(=O)(=O)[O-])C=C3N(C4=C(S3)C=CC(=C4)Cl)CC |
Origin of Product |
United States |
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